6-Chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Overview
Description
6-Chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of a chloro group at the 6th position, a methyl group at the 1st position, and an aldehyde group at the 5th position of the pyrazolo[3,4-b]pyridine ring system
Mechanism of Action
Target of Action
It’s worth noting that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with various biological targets, including enzymes and receptors, involved in numerous cellular processes.
Mode of Action
Given the structural similarity to other pyrazolo[3,4-b]pyridines, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Due to the structural similarity to other pyrazolo[3,4-b]pyridines, it may be involved in various biochemical pathways depending on its specific targets .
Result of Action
Based on the structural similarity to other pyrazolo[3,4-b]pyridines, it can be hypothesized that it may exert various biological effects depending on its specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methyl-3-aminopyrazole with 2-chloro-3-formylpyridine in the presence of a base can yield the desired compound . The reaction is typically carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and reaction conditions can be fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 6-Chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Reduction: 6-Chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-methanol.
Substitution: 6-Amino-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
6-Chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde can be compared with other similar compounds in the pyrazolopyridine family:
6-Chloro-1H-pyrazolo[3,4-b]pyridine: Lacks the methyl and aldehyde groups, which may affect its reactivity and biological activity.
6-Chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde: Contains an isopropyl group instead of a methyl group, potentially altering its steric and electronic properties.
6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde: Has an additional methyl group at the 3rd position, which may influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-12-8-5(3-10-12)2-6(4-13)7(9)11-8/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHIGWNRBZZZAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=C(C=C2C=N1)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726506 | |
Record name | 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898911-37-0 | |
Record name | 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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